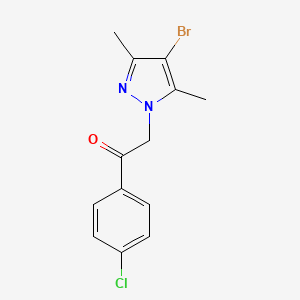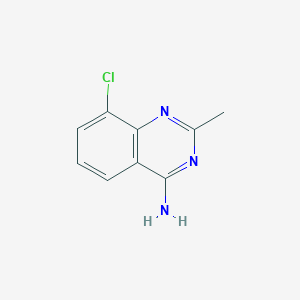
5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione: is a heterocyclic compound with a molecular formula of C8H8N2O2S and a molecular weight of 196.23 g/mol . This compound features a five-membered imidazolidine ring fused with a thiophene ring, making it an interesting subject for various chemical and biological studies.
作用机制
Target of Action
The primary targets of 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione are Tankyrase 1 and 2 . These enzymes play vital roles in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
It is known to interact with its targets, tankyrase 1 and 2, leading to changes in cellular processes .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to cell growth and proliferation .
Result of Action
Given its targets, it is likely to have effects on cell growth and proliferation .
生化分析
Biochemical Properties
It has been reported to exhibit potency against TNKS , indicating that it may interact with this enzyme in biochemical reactions
Cellular Effects
It has been reported to have an IC50 of approximately 1 µM in cell-based assays , suggesting that it may influence cell function
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione can be achieved through multi-component reactions, such as the Knoevenagel condensation . This method involves the reaction of thiophene-3-carboxaldehyde with urea and methylamine under controlled conditions. The reaction typically requires a solvent like ethanol and a catalyst such as piperidine, followed by heating to reflux.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it into a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated imidazolidine derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: Research has shown that derivatives of imidazolidine-2,4-dione exhibit anticonvulsant and antibacterial activities . These properties make 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
相似化合物的比较
Uniqueness: 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties compared to its 2-position isomer . This positional difference can significantly influence the compound’s reactivity and biological activity.
属性
IUPAC Name |
5-methyl-5-thiophen-3-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-8(5-2-3-13-4-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTWZZJHSOQALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide](/img/structure/B2433259.png)
![4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2433261.png)

![5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole](/img/structure/B2433264.png)
![2-(benzenesulfonyl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2433265.png)


![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2433270.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2433272.png)


![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2433276.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2433281.png)
![N-[4-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2433282.png)
